molecular formula C21H16BrF3N2O3S B11541205 N-(4-Bromophenyl)-2-{N-[3-(trifluoromethyl)phenyl]benzenesulfonamido}acetamide

N-(4-Bromophenyl)-2-{N-[3-(trifluoromethyl)phenyl]benzenesulfonamido}acetamide

Cat. No.: B11541205
M. Wt: 513.3 g/mol
InChI Key: UYKKUHPCHMKJKN-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-{N-[3-(trifluoromethyl)phenyl]benzenesulfonamido}acetamide is a complex organic compound characterized by the presence of bromine, trifluoromethyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-2-{N-[3-(trifluoromethyl)phenyl]benzenesulfonamido}acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds:

  • Step 1: Synthesis of 4-Bromophenylamine

      Reaction: 4-Bromonitrobenzene is reduced to 4-bromophenylamine.

      Conditions: This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

  • Step 2: Formation of N-(4-Bromophenyl)acetamide

      Reaction: 4-Bromophenylamine reacts with acetic anhydride to form N-(4-bromophenyl)acetamide.

      Conditions: The reaction is typically carried out under reflux conditions.

  • Step 3: Synthesis of this compound

      Reaction: N-(4-Bromophenyl)acetamide is reacted with 3-(trifluoromethyl)benzenesulfonyl chloride.

      Conditions: This reaction is usually performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification steps like recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-2-{N-[3-(trifluoromethyl)phenyl]benzenesulfonamido}acetamide can undergo various chemical reactions, including:

  • Substitution Reactions:

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

      Products: Substituted derivatives where the bromine atom is replaced by the nucleophile.

  • Oxidation Reactions:

      Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: These reactions are usually performed under acidic or basic conditions.

      Products: Oxidized forms of the compound, potentially altering the sulfonamide or acetamide groups.

  • Reduction Reactions:

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Typically carried out in anhydrous solvents.

      Products: Reduced forms of the compound, possibly affecting the trifluoromethyl or sulfonamide groups.

Scientific Research Applications

N-(4-Bromophenyl)-2-{N-[3-(trifluoromethyl)phenyl]benzenesulfonamido}acetamide has diverse applications in scientific research:

  • Chemistry:

    • Used as a building block in organic synthesis to create more complex molecules.
    • Acts as a precursor in the synthesis of polymers and advanced materials.
  • Biology:

    • Investigated for its potential as a biochemical probe to study enzyme interactions.
    • Used in the development of fluorescent markers for imaging studies.
  • Medicine:

    • Explored for its potential as an anti-inflammatory or anticancer agent due to its unique structural features.
    • Studied for its ability to inhibit specific enzymes or receptors involved in disease pathways.
  • Industry:

    • Utilized in the production of specialty chemicals and pharmaceuticals.
    • Employed in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-2-{N-[3-(trifluoromethyl)phenyl]benzenesulfonamido}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s bromine and trifluoromethyl groups can enhance its binding affinity to these targets, potentially inhibiting their activity. The sulfonamide group may also play a role in stabilizing the compound’s interaction with its target, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)acetamide:

    • Lacks the trifluoromethyl and sulfonamide groups, resulting in different chemical and biological properties.
  • N-(3-Trifluoromethylphenyl)benzenesulfonamide:

    • Does not contain the bromophenyl group, which may affect its reactivity and applications.
  • N-(4-Bromophenyl)-2-{N-[3-(trifluoromethyl)phenyl]acetamide:

    • Similar structure but lacks the sulfonamide group, leading to variations in its mechanism of action and potential uses.

Uniqueness

N-(4-Bromophenyl)-2-{N-[3-(trifluoromethyl)phenyl]benzenesulfonamido}acetamide is unique due to the combination of bromine, trifluoromethyl, and sulfonamide groups in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H16BrF3N2O3S

Molecular Weight

513.3 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(4-bromophenyl)acetamide

InChI

InChI=1S/C21H16BrF3N2O3S/c22-16-9-11-17(12-10-16)26-20(28)14-27(31(29,30)19-7-2-1-3-8-19)18-6-4-5-15(13-18)21(23,24)25/h1-13H,14H2,(H,26,28)

InChI Key

UYKKUHPCHMKJKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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